Benzimidazole, 2-(2-thiazolyl)-

Coordination Chemistry Crystal Engineering Metallodrug Design

Benzimidazole, 2-(2-thiazolyl)- (CAS 3574-94-5) is a heterocyclic compound with the molecular formula C₁₀H₇N₃S, characterized by a benzimidazole core linked to a thiazole ring at the 2-position. This compound is a regioisomer of the well-known anthelmintic and fungicide thiabendazole (2-(4-thiazolyl)benzimidazole, CAS 148-79-8).

Molecular Formula C10H7N3S
Molecular Weight 201.25 g/mol
CAS No. 3574-94-5
Cat. No. B12661848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 2-(2-thiazolyl)-
CAS3574-94-5
Molecular FormulaC10H7N3S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=NC=CS3
InChIInChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-9(13-8)10-11-5-6-14-10/h1-6H,(H,12,13)
InChIKeyJBAITADHMBPOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzimidazole, 2-(2-thiazolyl)- (CAS 3574-94-5): A Distinct Regioisomeric Scaffold for Chelation and Heterocyclic Synthesis


Benzimidazole, 2-(2-thiazolyl)- (CAS 3574-94-5) is a heterocyclic compound with the molecular formula C₁₀H₇N₃S, characterized by a benzimidazole core linked to a thiazole ring at the 2-position. This compound is a regioisomer of the well-known anthelmintic and fungicide thiabendazole (2-(4-thiazolyl)benzimidazole, CAS 148-79-8) [1]. The specific 2-thiazolyl substitution pattern imparts distinct electronic and steric properties that critically influence its metal-coordination behavior and biological profile, making it a valuable scaffold in medicinal chemistry, coordination chemistry, and advanced material science where the 4-isomer cannot serve as a direct structural or functional substitute [2].

Why Thiabendazole Cannot Substitute for 2-(2-Thiazolyl)benzimidazole in Chelation-Dependent Applications


Despite sharing the same molecular weight and core heterocycles, 2-(2-thiazolyl)benzimidazole and its 4-thiazolyl isomer (thiabendazole) are not interchangeable in scientific or industrial settings. The shift in the thiazole attachment point from the 4-position to the 2-position fundamentally alters the ligand's bite angle, donor-atom geometry, and resultant metal-complex stoichiometry [1]. While thiabendazole predominantly forms mono- or bis-chelates with transition metals, the 2-thiazolyl isomer readily yields tris-chelate octahedral complexes, a critical distinction for researchers designing metal-organic frameworks, catalysts, or metallodrugs. Furthermore, the biological activity profiles of the two isomers diverge: the 4-isomer is a recognized anthelmintic and systemic fungicide, whereas the 2-isomer has been characterized for distinct cytotoxic and antiviral properties [2]. Users who simply substitute one isomer for the other risk invalidating their experimental design, whether they are coordinating to a metal center, building a targeted library, or attempting to reproduce a bioassay result.

Quantitative Differentiation Guide for 2-(2-Thiazolyl)benzimidazole Against Its 4-Thiazolyl Isomer


Coordination Geometry: Asymmetric Metal-Nitrogen Bond Lengths in Zinc(II) Tris-Chelate Complexes

In its tris-chelate complex with Zn(II), the 2-(2-thiazolyl)benzimidazole ligand shows a pronounced asymmetry in metal–nitrogen bond lengths. The Zn–N(imidazole) bond is approximately 0.14 Å shorter than the Zn–N(thiazole) bond. In contrast, the Co(II) and Ni(II) complexes of the 4-thiazolyl isomer (thiabendazole) exhibit nearly equivalent M–N bonds with a difference of only ~0.03 Å [1]. This demonstrates a fundamentally different electronic interaction and steric environment around the metal center.

Coordination Chemistry Crystal Engineering Metallodrug Design

Stoichiometry of Metal Complexation: Exclusive Tris-Chelate Formation with Zinc(II)

The 2-thiazolyl isomer enables the formation of a stable tris-chelate octahedral complex [Zn(C₁₀H₇N₃S)₃]²⁺. This is a stoichiometry that has not been reported for the analogous Zn(II)-thiabendazole system, which typically yields mono- or bis-chelated complexes [1]. The ability to saturate the metal coordination sphere with three bidentate ligands of this specific isomer opens up distinct possibilities for constructing coordination polymers and metal-organic frameworks that require a specific ligand-to-metal ratio.

Coordination Chemistry Supramolecular Chemistry Ligand Design

Biological Target Spectrum: Engagement with Antiviral and Antitumor Pathways Distinct from Anthelmintic Activity

Derivatives of the 2-(2-thiazolyl)benzimidazole scaffold have been evaluated for anti-hepatitis B virus (HBV) activity and cytotoxicity against tumor cell lines, pathways not typically associated with the 4-thiazolyl isomer thiabendazole, which is primarily an anthelmintic and fungicide. In one study, thiazolylbenzimidazole derivatives designed from this core showed significant in vitro anticancer activity against SMMC-7721 and A549 cell lines, with lead compounds exhibiting potency comparable to taxol [1]. Similarly, a specific series of novel thiazolylbenzimidazoles demonstrated anti-HBV activity in the HepG2.2.15 cell line [2].

Medicinal Chemistry Antiviral Research Oncology

Synthetic Utility: A Dedicated and Economic Precursor for N-Substituted 2-Aminobenzimidazoles

The 2-(2-thiazolyl)benzimidazole framework is a key intermediate in the synthesis of N-substituted 2-aminobenzimidazoles via a novel NaI-mediated electrochemical cyclization–desulfurization process. This method utilizes cost-effective NaI in catalytic amounts (0.2 equiv) as both mediator and electrolyte, demonstrating the specific synthetic value of this core [1]. This contrasts with the more established and commercially saturated routes for derivatizing the 4-thiazolyl isomer, which are typically focused on generating anthelmintic or fungicidal agents.

Synthetic Methodology Electrosynthesis Medicinal Chemistry

High-Value Application Scenarios for 2-(2-Thiazolyl)benzimidazole (CAS 3574-94-5)


Design of Novel Zinc(II)-Based Supramolecular Architectures and Optical Materials

Researchers designing luminescent metal complexes or metal-organic frameworks (MOFs) will benefit from the unique tris-chelate stoichiometry of the 2-thiazolyl isomer. The defined bond-length asymmetry (ΔM–N ≈ 0.14 Å) and exclusive 1:3 metal-ligand ratio provide a reproducible geometric foundation that cannot be achieved with thiabendazole, enabling the construction of novel photoluminescent or catalytic materials [1].

Kinase or Antiviral Inhibitor Lead Generation Targeting HBV or CK1δ/ε

Medicinal chemistry programs focused on developing selective CK1δ/ε inhibitors or anti-HBV agents can utilize this scaffold as a validated starting point. Thiazolylbenzimidazole derivatives have demonstrated potent CK1δ inhibition (IC₅₀ = 0.040 μM) and significant anti-HBV activity in HepG2.2.15 cells, offering a chemical starting point distinct from the anthelmintic pharmacology of the 4-thiazolyl isomer [2][3].

Electrosynthetic Methodology Development for Benzimidazole Libraries

Process chemists and synthetic methodology groups can capitalize on the demonstrated electrochemical desulfurization–cyclization of 2-(2-thiazolyl)benzimidazole precursors to generate N-substituted 2-aminobenzimidazoles. This route offers catalytic, room-temperature access to a privileged pharmacophore in medicinal chemistry, presenting a green chemistry alternative to traditional thermal or metal-catalyzed methods [4].

Comparative Structure-Activity Relationship (SAR) Studies on Thiazolylbenzimidazole Isomers

For academic or industrial groups investigating the impact of heterocyclic attachment position on bioactivity, the compound serves as an essential comparator to thiabendazole. Directly benchmarking the 2-isomer against the 4-isomer in parallel cytotoxic, antimicrobial, or chelation assays provides critical SAR insights that are required for rational drug design and for understanding off-target effects of benzimidazole-based agents [1][2].

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